molecular formula C20H21F3N6O B13075700 4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-

4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-

Cat. No.: B13075700
M. Wt: 418.4 g/mol
InChI Key: FUXUDBYFXDFVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinecarboxamide, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]- is a compound known for its role as a selective, orally active inhibitor of Protein Kinase B (PKB or Akt). This compound has garnered significant attention due to its potential as an antitumor agent, given its ability to modulate intracellular signaling pathways that regulate growth and survival .

Preparation Methods

The synthesis of 4-Piperidinecarboxamide, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]- involves several steps:

Chemical Reactions Analysis

4-Piperidinecarboxamide, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by selectively inhibiting Protein Kinase B (PKB or Akt). This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to the suppression of tumor growth. The molecular targets include the ATP-binding site of PKB, where the compound competes with ATP, thereby preventing the phosphorylation and activation of downstream targets .

Properties

Molecular Formula

C20H21F3N6O

Molecular Weight

418.4 g/mol

IUPAC Name

4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21F3N6O/c21-20(22,23)14-3-1-13(2-4-14)11-26-18(30)19(24)6-9-29(10-7-19)17-15-5-8-25-16(15)27-12-28-17/h1-5,8,12H,6-7,9-11,24H2,(H,26,30)(H,25,27,28)

InChI Key

FUXUDBYFXDFVBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)N)C3=NC=NC4=C3C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.